

Toxicological Profile of Citrinin in Animal Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: Citrinin

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Introduction

Citrinin (CTN) is a mycotoxin produced by several species of fungi, including *Penicillium*, *Aspergillus*, and *Monascus*. It is a frequent contaminant of stored grains, fruits, and other plant-based products, posing a potential threat to both human and animal health.^{[1][2]} This technical guide provides a comprehensive overview of the toxicological profile of **citrinin** in various animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Acute Toxicity

The acute toxicity of **citrinin** varies depending on the animal species and the route of administration. Oral administration generally results in a higher LD50 value compared to parenteral routes.

Table 1: Acute Toxicity (LD50) of **Citrinin** in Animal Models

Animal Model	Route of Administration	LD50 (mg/kg bw)	Reference(s)
Mouse	Oral	105-134	[3]
Intraperitoneal	35-89	[3]	
Subcutaneous	35-89	[3]	
Rat	Intraperitoneal	35-89	[3]
Subcutaneous	35-89	[3]	
Rabbit	Oral	134	
Intravenous	19	[3]	[3] [4]
Intraperitoneal	50	[4]	
Guinea Pig	Oral	43	
Intraperitoneal	50	[3]	[3]
Duck	Not Specified	57	
Chicken	Not Specified	95	

Experimental Protocol: Determination of Acute Toxicity (LD50)

This protocol outlines the general procedure for determining the median lethal dose (LD50) of **citrinin** in a rodent model, such as mice or rats.

1. Animal Model:

- Species and Strain: Use a standard laboratory strain of mice (e.g., CD-1, BALB/c) or rats (e.g., Wistar, Sprague-Dawley).
- Age and Weight: Use young adult animals of a specific weight range to ensure uniformity.
- Sex: Typically, both male and female animals are used, unless there is evidence of sex-specific toxicity.[\[6\]](#)

- Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

2. Test Substance Preparation:

- Dissolve **citrinin** in a suitable vehicle. For oral administration, this could be corn oil or a solution of 0.5 N NaOH neutralized with HCl.[4] For intraperitoneal injection, a sterile saline solution is commonly used.

3. Dose Administration:

- Administer a single dose of **citrinin** to different groups of animals.
- The doses should be selected to span the expected LD50 value, with at least three to five dose levels.
- Include a control group that receives only the vehicle.

4. Observation:

- Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours) after dosing.[4]
- Record the number of deaths in each group over a specified period, typically 72 hours.[4]

5. Data Analysis:

- Calculate the LD50 value using a recognized statistical method, such as the probit analysis or the moving average method.

Target Organ Toxicity

The primary target organs for **citrinin** toxicity are the kidneys and, to a lesser extent, the liver.
[1][2][5]

Nephrotoxicity

Citrinin is a well-established nephrotoxin, causing damage to the renal tubules.[\[1\]](#)[\[7\]](#)

Histopathological changes observed in animal models include degeneration and necrosis of the proximal convoluted tubules.[\[4\]](#)[\[7\]](#)

Hepatotoxicity

Citrinin also exerts toxic effects on the liver, leading to histopathological damage, ultrastructural changes in liver cells, and alterations in liver function enzymes.[\[8\]](#)[\[9\]](#)

Table 2: Key Findings in Target Organ Toxicity Studies

Animal Model	Dosing Regimen	Target Organ(s)	Key Findings	Reference(s)
Rats	70 mg/kg bw/day in diet for 80 weeks	Kidney, Liver	Increased kidney and liver to body weight ratio; progressive histopathological changes and adenomas in the kidney.	[1]
Rabbits	Single oral dose of 120-130 mg/kg bw	Kidney	Degeneration and necrosis of proximal convoluted tubules; cytoplasmic vacuolation of tubular epithelial cells.	[4][7]
Mice	5, 10, 20 mg/kg bw/day orally for 2 weeks	Liver	Histopathological damage, ultrastructural changes, increased serum ALT and AST.	[3]
Rats	25 or 100 µg/kg bw/day by gavage for 28 days	Kidney, Spleen	Adverse histopathological changes in the kidney and spleen at the high dose.	[3]

Experimental Protocol: Assessment of Nephrotoxicity and Hepatotoxicity

This protocol describes the methodology for evaluating the kidney and liver toxicity of **citrinin** in a rodent model.

1. Animal Model and Dosing:

- Use a suitable rodent model (e.g., Wistar rats).
- Administer **citrinin** orally (e.g., via gavage or in the diet) at various dose levels for a specified duration (e.g., 28 or 90 days).^[3] Include a control group receiving the vehicle.

2. Sample Collection:

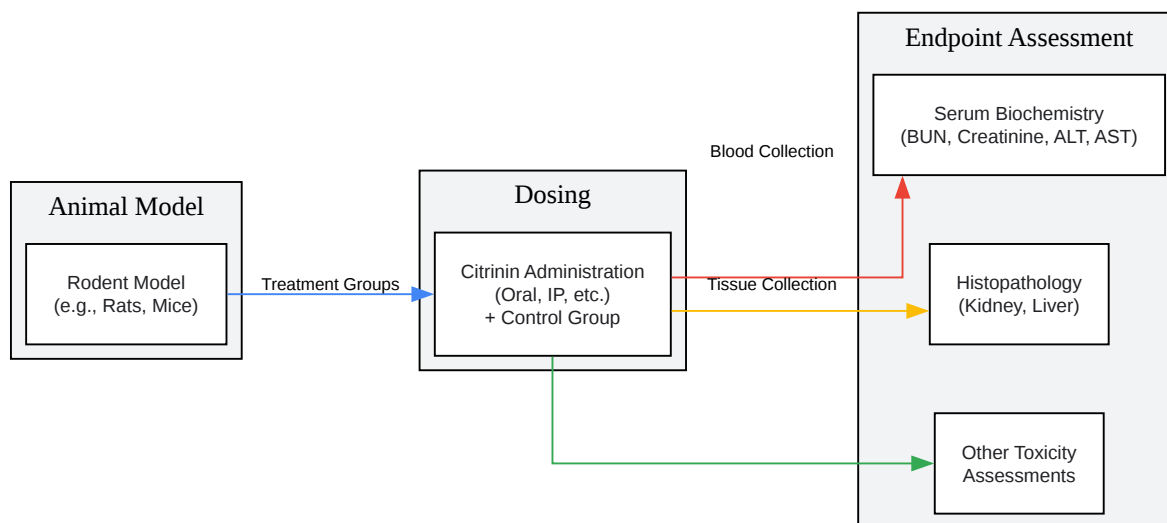
- At the end of the treatment period, collect blood samples for serum biochemistry analysis.
- Euthanize the animals and perform a necropsy.
- Collect the kidneys and liver, weigh them, and fix a portion of each organ in 10% neutral buffered formalin for histopathological examination.

3. Serum Biochemistry:

- Analyze serum samples for markers of kidney function (e.g., blood urea nitrogen [BUN], creatinine) and liver function (e.g., alanine aminotransferase [ALT], aspartate aminotransferase [AST]).

4. Histopathological Examination:

- Process the fixed kidney and liver tissues for paraffin embedding.
- Section the tissues and stain with hematoxylin and eosin (H&E).
- Examine the stained sections under a light microscope for any pathological changes, such as tubular necrosis, inflammation, and cellular infiltration.^{[10][11]}



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Caption: General workflow for in vivo toxicity assessment of **citrinin**.

Genotoxicity and Carcinogenicity

The genotoxic potential of **citrinin** has been demonstrated in various in vitro and in vivo studies. It has been shown to induce micronuclei, aneuploidy, and chromosomal aberrations in mammalian cells.[1][12] However, it is generally not considered mutagenic in bacterial assays.[3]

The International Agency for Research on Cancer (IARC) has classified **citrinin** in Group 3, indicating that it is "not classifiable as to its carcinogenicity to humans," due to limited evidence in experimental animals.[2] However, some studies have reported the induction of renal adenomas in rats following long-term exposure.[1]

Table 3: Genotoxicity and Carcinogenicity Profile of **Citrinin**

Endpoint	Test System	Result	Reference(s)
Genotoxicity			
Micronucleus Formation	Mammalian cells (in vitro)	Positive	[1][3]
Mouse bone marrow (in vivo)	Positive	[3]	
Chromosomal Aberrations	Mammalian cells (in vitro)	Positive	[1][3]
Mouse bone marrow (in vivo)	Positive	[3]	
Aneuploidy	Mammalian cells (in vitro)	Positive	[3]
DNA Single-Strand Breaks	Mammalian cells (in vitro)	Negative	[1]
Sister Chromatid Exchanges	Mammalian cells (in vitro)	Negative	[3]
Bacterial Mutagenicity (Ames test)	Salmonella typhimurium	Negative (generally)	[3]
Carcinogenicity			
Tumorigenicity	Rats (long-term feeding study)	Renal adenomas	[1]

Experimental Protocol: In Vivo Micronucleus Test

This protocol is based on the OECD 474 guideline for the in vivo mammalian erythrocyte micronucleus test.[13]

1. Animal Model and Dosing:

- Use mice or rats as the test species.

- Administer **citrinin**, typically via oral gavage or intraperitoneal injection, at three different dose levels.
- Include a vehicle control group and a positive control group (e.g., treated with a known clastogen like cyclophosphamide).

2. Sample Collection:

- Collect bone marrow or peripheral blood at appropriate time points after the final dose. For bone marrow, this is typically 24 hours after the last treatment.

3. Slide Preparation and Staining:

- Bone Marrow: Flush the bone marrow from the femur, prepare smears on glass slides, and stain with an appropriate dye (e.g., Giemsa, acridine orange) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
- Peripheral Blood: Prepare blood smears and stain similarly.

4. Analysis:

- Score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei.
- Calculate the frequency of micronucleated PCEs (MN-PCEs).
- Determine the ratio of PCEs to NCEs as an indicator of cytotoxicity to the bone marrow.

5. Data Interpretation:

- A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a positive genotoxic effect.

Reproductive and Developmental Toxicity

Citrinin has been shown to exert reproductive and developmental toxicity in various animal models.^{[2][3]} Effects observed include embryotoxicity, fetotoxicity, and adverse effects on male and female reproductive organs.^{[3][14][15]}

Table 4: Reproductive and Developmental Toxicity of **Citrinin**

Animal Model	Dosing Regimen	Key Findings	Reference(s)
Mice	10, 20, 30, or 40 mg/kg bw IP on one of days 7-10 of gestation	Adverse effects on fetal growth and survival at higher doses.	[3]
Rats	Single subcutaneous dose of 35 mg/kg bw on days 3-15 of gestation	No significant teratogenic effects, but some fetal toxicity.	[3]
Mice	1.25 and 7.5 ppm in drinking water for 70 days (female)	Slight increase in relative ovary weight.	[3]
Mice	0.0625, 0.625, or 6.25 mg/kg bw daily IP (male)	Adverse effects on male reproductive organs and sperm quality.	[3]
Zebrafish	50 µM exposure to fertilized eggs	Pericardial edema, blood accumulation, incorrect heart looping.	[3]
Mice	5 and 10 µM in oocyte culture	Inhibited oocyte maturation.	[16]

Experimental Protocol: Assessment of Developmental Toxicity

This protocol outlines a general approach to evaluating the developmental toxicity of **citrinin** in a rodent model.

1. Animal Model and Dosing:

- Use pregnant rats or mice.
- Administer **citrinin** orally during the period of organogenesis (e.g., gestation days 6-15 in rats).
- Include at least three dose levels and a control group.

2. Maternal Observations:

- Monitor maternal body weight, food and water consumption, and clinical signs of toxicity throughout the gestation period.

3. Fetal Examination:

- On the day before expected parturition, euthanize the dams and perform a caesarean section.
- Examine the uterine contents and record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
- Examine the fetuses for external, visceral, and skeletal malformations.

Immunotoxicity

Studies on the immunotoxicity of **citrinin** have yielded mixed results. Some studies suggest a mild stimulatory effect on the immune system at lower doses, while others indicate immunosuppressive and inflammatory responses at higher concentrations.[\[17\]](#)[\[18\]](#)

Table 5: Immunotoxicity of **Citrinin** in Animal Models

Animal Model	Dosing Regimen	Key Findings	Reference(s)
Mice (CD-1)	0.12, 0.6, or 3.0 mg/kg IP every other day for 2-4 weeks	Stimulated splenic lymphocyte proliferation; increased antibody production.	[17]
Mice (BALB/c)	1, 5, or 10 mg/kg orally for 14 days	Decreased F4/80+ and CD19+ cells in spleen and mesenteric lymph nodes; increased CD4+, CD8+, and Treg cells in MLN; induced apoptosis in immune organs.	[18]

Experimental Protocol: Evaluation of Immunotoxicity

This protocol provides a framework for assessing the immunomodulatory effects of **citrinin**.

1. Animal Model and Dosing:

- Use a suitable mouse strain (e.g., BALB/c).
- Administer **citrinin** orally for a specified period (e.g., 14 or 28 days).[\[18\]](#)

2. Immunological Assays:

- Lymphocyte Subpopulation Analysis: Isolate lymphocytes from the spleen, lymph nodes, and Peyer's patches and analyze the populations of different immune cells (e.g., T cells, B cells, macrophages) using flow cytometry.[\[18\]](#)
- Cell Proliferation Assay: Measure the proliferative response of splenocytes to mitogens (e.g., ConA, LPS).[\[17\]](#)[\[18\]](#)

- Cytokine Production: Measure the levels of key cytokines (e.g., IFN- γ , IL-1 β , IL-10, TNF- α) in serum or culture supernatants.[18]
- Humoral Immunity: Assess antibody production in response to an antigen like sheep red blood cells (SRBC).[17]
- Apoptosis Assays: Evaluate apoptosis in immune cells using methods like TUNEL staining or Annexin V/PI staining.[18]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of **citrinin** is mediated by several interconnected molecular mechanisms, with oxidative stress playing a central role.

Oxidative Stress

Citrinin induces the generation of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and depletion of endogenous antioxidants like glutathione (GSH).[8][19]

Mitochondrial Dysfunction

Citrinin can impair mitochondrial function by inhibiting the respiratory chain, leading to decreased ATP production and further ROS generation.[1][5]

Apoptosis

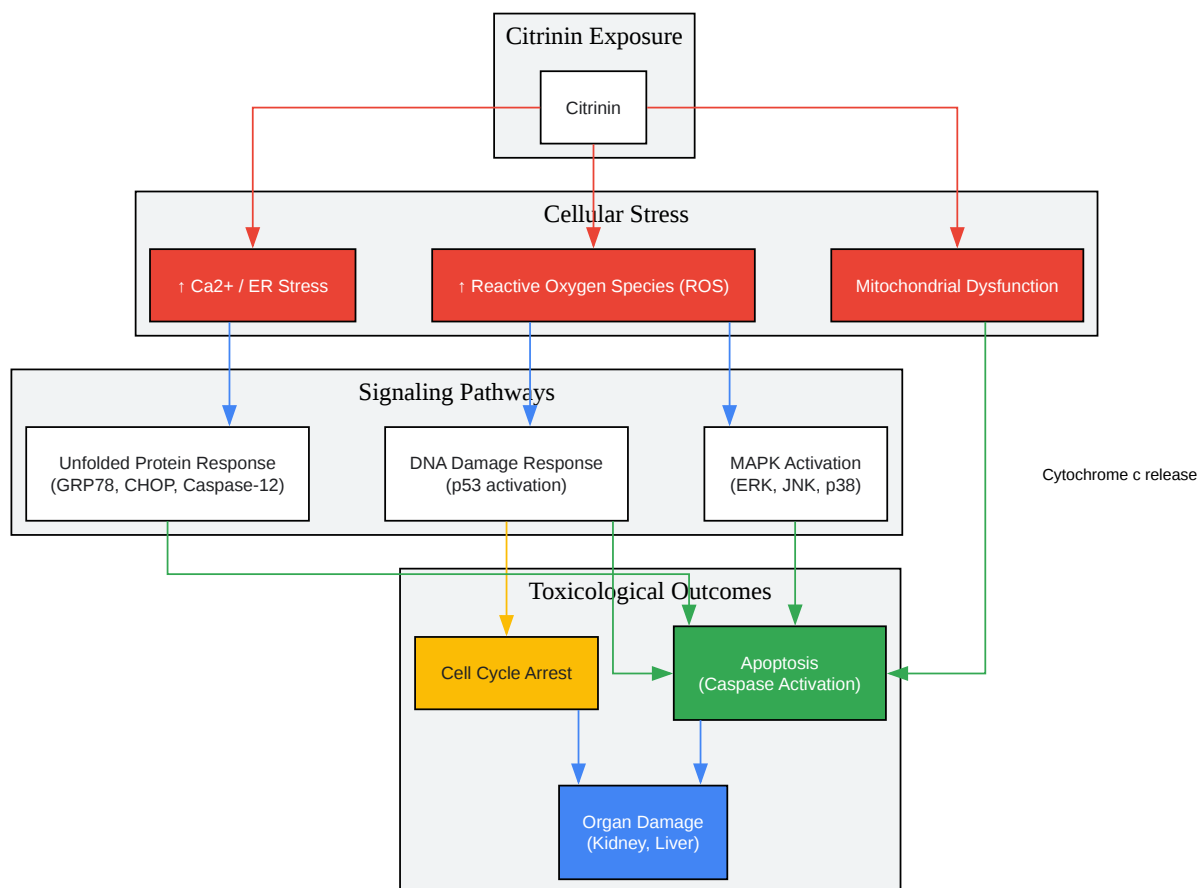
Citrinin triggers apoptosis in various cell types through both intrinsic (mitochondria-dependent) and extrinsic pathways.[7][20][21] This involves the activation of caspases, changes in the expression of Bcl-2 family proteins, and release of cytochrome c from the mitochondria.[20][21]

Signaling Pathways

Several signaling pathways are implicated in **citrinin**-induced toxicity:

- DNA Damage Response and p53 Signaling: **Citrinin** can cause DNA damage, leading to the activation of the p53 tumor suppressor protein and downstream signaling cascades involved in cell cycle arrest and apoptosis.[20]

- **Ca²⁺/Endoplasmic Reticulum (ER) Stress Pathway:** **Citrinin** can disrupt intracellular calcium homeostasis, leading to ER stress and the unfolded protein response (UPR). This can trigger apoptosis through the activation of caspase-12 and CHOP.[8][9]
- **Mitogen-Activated Protein Kinase (MAPK) Pathways:** **Citrinin** can activate MAPK signaling pathways, including ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis.[7][14]



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Caption: Key signaling pathways involved in **citrinin**-induced toxicity.

Conclusion

Citrinin exhibits a multi-faceted toxicological profile in animal models, with the kidneys being the primary target organ. Its toxicity is mediated by a complex interplay of molecular events, including oxidative stress, mitochondrial dysfunction, and the induction of apoptosis through various signaling pathways. The data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals involved in the assessment of mycotoxin safety and the development of potential therapeutic interventions. Further research is warranted to fully elucidate the long-term health effects of chronic, low-level exposure to **citrinin** and to establish definitive health-based guidance values.

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